2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
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Overview
Description
2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a trifluoromethyl group and a hexahydroimidazo[1,5-a]pyrazin-3(2H)-one moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride typically involves multiple steps, starting with the formation of the furan ring. One common method is the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by sulfuric acid-mediated deprotection . The resulting intermediate is then subjected to further reactions to introduce the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield 2-(trifluoromethyl)furanones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group can interact with enzymes and receptors, modulating their activity. The hexahydroimidazo[1,5-a]pyrazin-3(2H)-one moiety may also play a role in binding to proteins and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)furan
- 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride
- 2-[3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]propanedinitrile
Uniqueness
Compared to these similar compounds, 2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is unique due to its combination of a furan ring with a trifluoromethyl group and a hexahydroimidazo[1,5-a]pyrazin-3(2H)-one moiety
Properties
Molecular Formula |
C12H15ClF3N3O2 |
---|---|
Molecular Weight |
325.71 g/mol |
IUPAC Name |
2-[5-methyl-2-(trifluoromethyl)furan-3-yl]-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C12H14F3N3O2.ClH/c1-7-4-9(10(20-7)12(13,14)15)18-6-8-5-16-2-3-17(8)11(18)19;/h4,8,16H,2-3,5-6H2,1H3;1H |
InChI Key |
ZGECONYOWWXNMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C(F)(F)F)N2CC3CNCCN3C2=O.Cl |
Origin of Product |
United States |
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